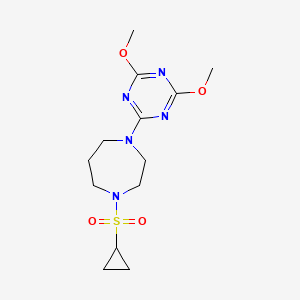
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is a synthetic organic compound that has a wide range of applications in scientific research. It is a cyclic sulfonamide that was first synthesized in the 1970s and has since been used in various research studies. The compound has been studied for its ability to modulate enzyme activity and has been used as a tool to study the effects of enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been used in various scientific research studies. It has been used to study the effects of enzyme inhibition as it is able to modulate enzyme activity. It has also been used in the study of drug metabolism as it is able to inhibit certain enzymes involved in drug metabolism. Additionally, it has been used in the study of cancer as it is able to inhibit enzymes involved in tumor growth and metastasis.
Wirkmechanismus
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane is able to modulate enzyme activity by binding to the active site of an enzyme. This binding prevents the enzyme from functioning properly, thus inhibiting its activity. Additionally, the compound is able to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has been studied for its ability to modulate enzyme activity. It has been shown to inhibit certain enzymes involved in drug metabolism, tumor growth, and metastasis. Additionally, the compound has been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in various experiments. Additionally, the compound is able to modulate enzyme activity, making it useful for studying the effects of enzyme inhibition. However, the compound is not suitable for use in long-term experiments as it is not very stable over time.
Zukünftige Richtungen
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane has many potential future applications. It could be used to study the effects of enzyme inhibition in various diseases, such as cancer and autoimmune diseases. Additionally, the compound could be used to study the effects of drug metabolism and the development of new drugs. Furthermore, the compound could be used to study the effects of inflammation and antifungal activity. Finally, the compound could be used to study the effects of enzyme inhibition on other biological processes, such as cell signaling and gene expression.
Synthesemethoden
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-1,3,5-triazin-2-yl)ethanol with cyclopropanesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4,6-dimethoxy-1,3,5-triazin-2-yl)ethanol in the presence of a base such as sodium carbonate to form the desired compound.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)17-6-3-7-18(9-8-17)23(19,20)10-4-5-10/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHMQQXKKUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439289.png)
![4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6439297.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B6439305.png)
![3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine](/img/structure/B6439313.png)
![5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439319.png)
![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)
![5-fluoro-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6439331.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439337.png)
![8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6439339.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)
![1-(cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439352.png)
![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439359.png)
![5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6439365.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)